
4-Methoxy-2,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
“4-Methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound . It has gained attention in the scientific community due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of “this compound” involves several steps . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO3S . Its molecular weight is 215.27 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The details of these reactions are usually found in the scientific literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 215.27 . More detailed properties like boiling point, density, etc., are not available in the retrieved resources.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
A study by Abbasi et al. (2018) focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine for Alzheimer’s disease treatment. They discovered a specific compound showing significant acetylcholinesterase inhibitory activity, suggesting potential as a lead structure for more potent inhibitors (Abbasi et al., 2018).
Cancer Treatment
Research by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a type of cancer treatment. These compounds exhibit excellent fluorescence properties and high singlet oxygen quantum yields, essential for efficient photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Sensor Development
Sheikh et al. (2016) synthesized bis-sulfonamides, including compounds related to 4-Methoxy-2,5-dimethylbenzenesulfonamide, for use as heavy metal sensors. Their study resulted in the development of an efficient Co2+ ions sensor with promising sensitivity and stability, highlighting the application of these compounds in environmental monitoring (Sheikh et al., 2016).
Antibacterial Agents
Abbasi et al. (2019) synthesized new benzenesulfonamides with the potential as antibacterial agents against Escherichia coli. This research opens up new avenues for the development of therapeutic agents with less cytotoxicity and effective biofilm inhibitory actions (Abbasi et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUWDMTFWUVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)

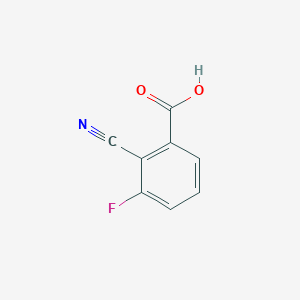
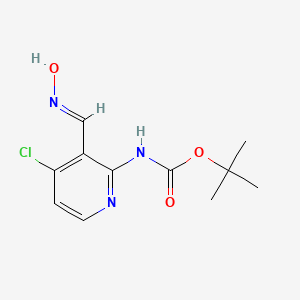
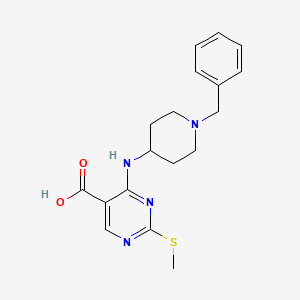
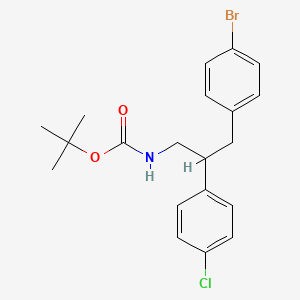
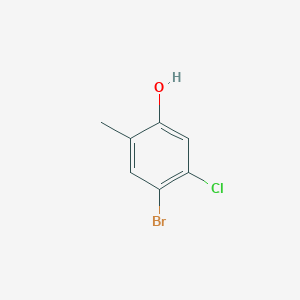
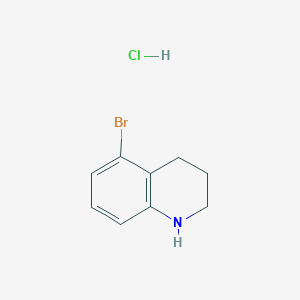

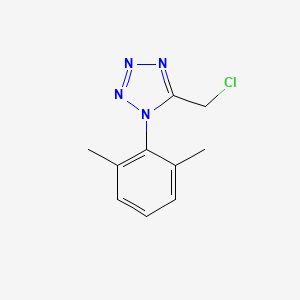


![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
